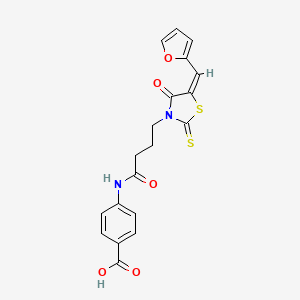

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.

BenchChem offers high-quality (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects : Derivatives of thioxothiazolidin-4-one, which are structurally related to the compound , have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating potential as anticancer therapies (Chandrappa et al., 2010).

Antibacterial and Antifungal Activities : Various derivatives of thiazolidinones, including those structurally similar to the compound of interest, have been investigated for their antimicrobial properties. These studies have reported the successful synthesis of compounds exhibiting notable antibacterial and antifungal activities (Sodha et al., 2003).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Specific derivatives of 2-thioxothiazolidin-3-yl acetic acid have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to strong antiproliferative activity and induced apoptosis in human leukemia cell lines, suggesting a potential role in anticancer therapy (Chandrappa et al., 2009).

Photophysical Properties and Dye Synthesis : Novel dyes incorporating the thioxothiazolidin structure have been synthesized and characterized. These studies focused on understanding the intramolecular charge transfer characteristics and other photophysical properties of these compounds, which could be relevant in material science and dye chemistry (Jachak et al., 2021).

Fluorescent Compound for Metal Ion Detection : A compound structurally related to the query molecule has been developed as a fluorescent chemical sensor. This compound exhibited selective fluorescence quenching effects in the presence of Co2+ ions, suggesting its potential application in metal ion detection (Li Rui-j, 2013).

Aldose Reductase Inhibitors : Certain derivatives of thioxothiazolidin-3-yl acetic acids have been identified as potent and selective aldose reductase inhibitors, with potential implications in the treatment of diabetic complications (Kučerová-Chlupáčová et al., 2020).

Apoptosis Signal-Regulating Kinase 1 Inhibitors : Derivatives of thioxothiazolidin-4-one have been explored as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a target for the treatment of various human disorders. Novel ASK1 inhibitor scaffolds were identified, which could have pharmaceutical applications (Volynets et al., 2013).

properties

IUPAC Name |

4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c22-16(20-13-7-5-12(6-8-13)18(24)25)4-1-9-21-17(23)15(28-19(21)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)(H,24,25)/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHHUSLIYMMEAV-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)